

mass spectrometry analysis of Fmoc-Ala-Ala-OH

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Compound of Interest

Compound Name: *Fmoc-Ala-Ala-OH*

Cat. No.: *B1368208*

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **Fmoc-Ala-Ala-OH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-fluorenylmethoxycarbonyl)-L-alanyl-L-alanine (**Fmoc-Ala-Ala-OH**) is a protected dipeptide commonly used as a building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the peptide, crucial for the stepwise addition of amino acids.[1] Accurate characterization of this and similar intermediates is critical for ensuring the purity and identity of the final peptide product. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable analytical tool for this purpose.[2]

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **Fmoc-Ala-Ala-OH**. It details a standard experimental protocol for LC-MS/MS analysis, presents expected quantitative data for ion identification, and illustrates key fragmentation pathways and experimental workflows.

Compound Properties

Fmoc-Ala-Ala-OH is comprised of an L-alanine dipeptide with its N-terminus protected by an Fmoc group. Its fundamental properties are essential for interpreting mass spectrometry data.

Property	Value	Source
Chemical Formula	C ₂₁ H ₂₂ N ₂ O ₅	[3] [4]
Average Molecular Weight	382.41 g/mol	[4]
Monoisotopic Mass	382.1529 Da	[3]

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical methodology for the analysis of **Fmoc-Ala-Ala-OH** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source. ESI-MS is a soft ionization technique well-suited for analyzing polar and fragile molecules like peptides.[\[5\]](#)

3.1 Sample Preparation

- Prepare a stock solution of **Fmoc-Ala-Ala-OH** at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and deionized water.
- Vortex the solution until the compound is fully dissolved.
- Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below) to ensure compatibility with the LC system.
- Transfer the final solution to an autosampler vial for injection.

3.2 Liquid Chromatography (LC)

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Deionized Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 12.0 | 5 |

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS)

- Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
- MS1 Scan Range: m/z 100 - 1000.
- MS/MS Analysis: Data-Dependent Acquisition (DDA).
- Precursor Ion Selection: Isolate the [M+H]⁺ ion (predicted m/z 383.16).
- Collision Gas: Argon or Nitrogen.
- Collision Energy: Stepped collision energy (e.g., 15, 25, 35 eV) to ensure a rich fragmentation spectrum.
- Source Parameters:
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.[\[6\]](#)[\[7\]](#)

- Desolvation Temperature: 350 °C.

Data Presentation: Expected Mass Spectra

The following tables summarize the expected m/z (mass-to-charge ratio) values for the primary molecular ions and the major fragment ions of **Fmoc-Ala-Ala-OH**.

4.1 Expected Molecular Ions (MS1)

In the full MS1 scan, **Fmoc-Ala-Ala-OH** is expected to be detected primarily as protonated or sodiated adducts.

Ion	Calculated m/z	Notes
$[M+H]^+$	383.1601	Protonated molecule; typically the most abundant ion in ESI with formic acid.
$[M+Na]^+$	405.1420	Sodiated molecule; often observed as a sodium adduct.
$[M+K]^+$	421.1159	Potassiated molecule; sometimes observed depending on solvent purity.

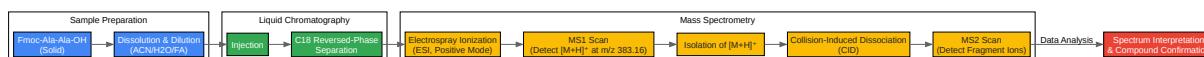
4.2 Expected Fragment Ions (MS/MS)

Tandem mass spectrometry (MS/MS) of the $[M+H]^+$ precursor ion (m/z 383.16) will induce fragmentation. The resulting spectrum provides structural confirmation. Key fragmentation occurs at the labile Fmoc group and along the peptide backbone (b- and y-ions).[\[8\]](#)

Fragment Ion	Calculated m/z	Fragmentation Pathway
179.08	$C_{14}H_{11}^+$	Fluorenylmethyl cation, a characteristic fragment of the Fmoc group.
201.07	$C_{14}H_9O_2^-$	N/A (Observed in negative mode, but listed for completeness)
294.14	$[M+H - C_6H_5NO]^+$	Loss of the terminal alanine residue as a neutral loss.
b ₁	294.14	Fmoc-Ala ⁺
y ₁	90.05	H-Ala-OH + H ⁺
[Fmoc+H] ⁺	223.08	Protonated Fmoc group fragment.
$[M+H - H_2O]^+$	365.15	Loss of water from the C-terminus.
$[M+H - COOH]^+$	338.16	Loss of the carboxylic acid group.

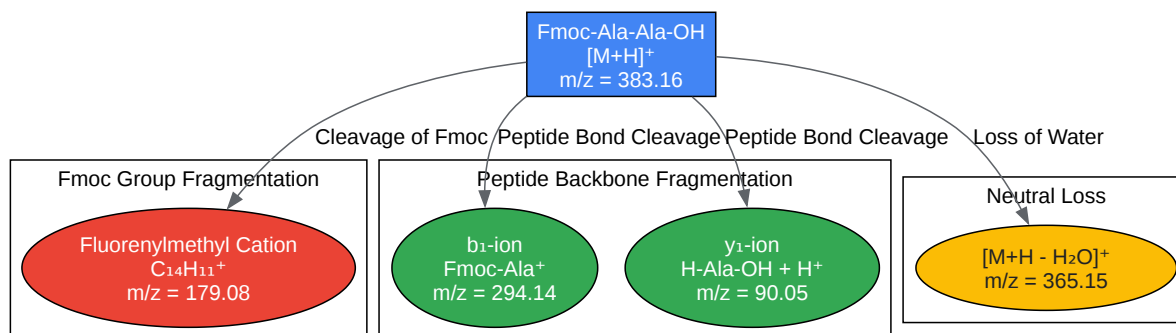
Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the analytical process and molecular fragmentation.



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Caption: Experimental workflow for the LC-MS/MS analysis of **Fmoc-Ala-Ala-OH**.



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Caption: Predicted fragmentation pathways for **Fmoc-Ala-Ala-OH** in MS/MS.

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